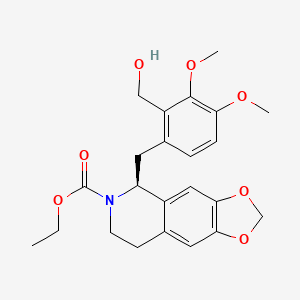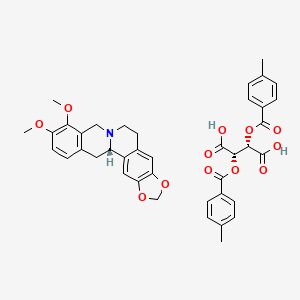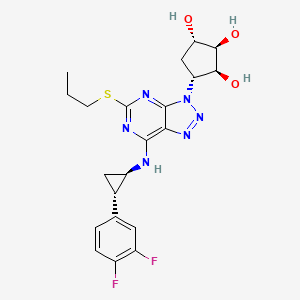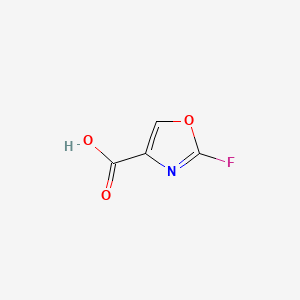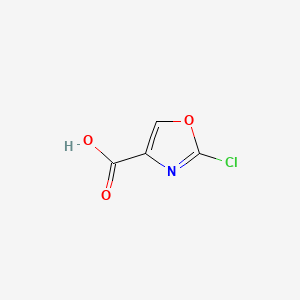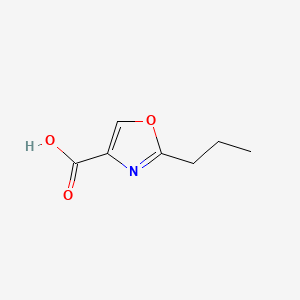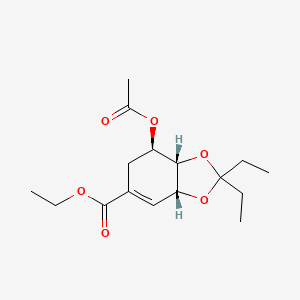
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate: is a synthetic derivative of shikimic acid, a naturally occurring compound found in various plants. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique structure, which includes a diethylmethylidene group, enhances its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate typically involves the protection of the hydroxyl groups of shikimic acid, followed by esterification and acetylation. The general steps are as follows:
Protection of Hydroxyl Groups: Shikimic acid is treated with diethylmethylidene to protect the hydroxyl groups, forming 3,4-O-(Diethylmethylidene) shikimic acid.
Esterification: The protected shikimic acid is then esterified with ethanol in the presence of an acid catalyst to form 3,4-O-(Diethylmethylidene) shikimic acid ethyl ester.
Acetylation: Finally, the ethyl ester is acetylated using acetic anhydride and a base catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in metabolic pathways.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate involves its interaction with molecular targets such as enzymes or receptors. The diethylmethylidene group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
相似化合物的比较
Shikimic Acid: The parent compound, naturally occurring in plants.
3,4-O-(Diethylmethylidene) Shikimic Acid: The intermediate in the synthesis of the ethyl ester acetate derivative.
Shikimic Acid Ethyl Ester: A simpler ester derivative without the diethylmethylidene group.
Uniqueness: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate is unique due to the presence of the diethylmethylidene group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3/t12-,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYSLPASZHIPE-MCIONIFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OC(=O)C)C(=O)OCC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)
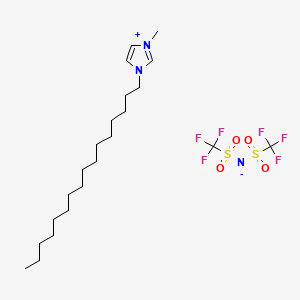
![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)

